4-Phenyl-4-(pyrrolidin-1-yl)piperidine
Overview
Description
4-Phenyl-4-(pyrrolidin-1-yl)piperidine is a chemical compound that features a piperidine ring substituted with a phenyl group and a pyrrolidine ring
Preparation Methods
One common synthetic route involves the reaction of 4-phenylpiperidine with pyrrolidine under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
4-Phenyl-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-Phenyl-4-(pyrrolidin-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Phenyl-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
4-Phenylpiperidine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
4-(Pyrrolidin-1-yl)piperidine: Lacks the phenyl group, affecting its interaction with molecular targets.
4-Phenyl-4-(morpholin-1-yl)piperidine: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-phenyl-4-pyrrolidin-1-ylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELGPXSFFNRYAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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